molecular formula C13H14N2O2 B12470808 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole

Cat. No.: B12470808
M. Wt: 230.26 g/mol
InChI Key: NDCJFVXDFYVRNH-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with oxalyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with oxalyl chloride and an appropriate base to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-triazole
  • 3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-thiadiazole

Uniqueness

3-(4-Methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both oxadiazole and oxolane rings. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h4-7,11H,2-3,8H2,1H3

InChI Key

NDCJFVXDFYVRNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCO3

Origin of Product

United States

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